N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide
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Overview
Description
N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings share a single atom, typically a carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide typically involves the reaction of specific amines with cyanoacetates under controlled conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), showing promise in treating inflammatory diseases by blocking necroptosis pathways.
Biological Studies: The compound is used in studies involving cell death mechanisms and inflammation.
Industrial Applications: It serves as a precursor in the synthesis of other complex organic compounds and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4.5]decan-2-yl)acetamide involves its interaction with specific molecular targets. It inhibits the kinase activity of receptor-interacting protein kinase 1 (RIPK1), thereby blocking the activation of necroptosis pathways. This inhibition has shown therapeutic potential in various human diseases, particularly those involving inflammation .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one Derivatives: These compounds share a similar spiro structure and have been studied for their inhibitory activity against RIPK1.
Indole Derivatives: These compounds also exhibit a range of biological activities, including antiviral and anticancer properties.
Uniqueness
N,N-Dimethyl-2-(1-oxo-2,7-diazaspiro[4Its spiro structure also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-dimethyl-2-(1-oxo-2,9-diazaspiro[4.5]decan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-14(2)10(16)8-15-7-5-12(11(15)17)4-3-6-13-9-12/h13H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLYCHPMEQDMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC2(C1=O)CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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